[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone
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Overview
Description
[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone: is a complex organic compound with a unique structure that combines an imidazole ring, a morpholine moiety, and a phenylmethanone group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems is advantageous in industrial settings due to their scalability and efficiency. These systems enable the precise control of reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline: This compound shares a similar morpholine moiety and has been studied for its antimicrobial activity.
[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone: This compound is structurally similar and has similar chemical properties.
Uniqueness
What sets [3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
UCDKLMTYEDPEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |
Origin of Product |
United States |
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